4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20361825
InChI: InChI=1S/C10H6BrClF2N2/c11-9-3-7(12)1-2-8(9)6-4-15-16(5-6)10(13)14/h1-5,10H
SMILES:
Molecular Formula: C10H6BrClF2N2
Molecular Weight: 307.52 g/mol

4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC20361825

Molecular Formula: C10H6BrClF2N2

Molecular Weight: 307.52 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C10H6BrClF2N2
Molecular Weight 307.52 g/mol
IUPAC Name 4-(2-bromo-4-chlorophenyl)-1-(difluoromethyl)pyrazole
Standard InChI InChI=1S/C10H6BrClF2N2/c11-9-3-7(12)1-2-8(9)6-4-15-16(5-6)10(13)14/h1-5,10H
Standard InChI Key OYYKWWMUKJZEDE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Br)C2=CN(N=C2)C(F)F

Introduction

4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, often studied for their wide range of biological and pharmacological activities. This specific compound features a difluoromethyl group and halogen substitutions (bromine and chlorine) on the phenyl ring, which may enhance its chemical reactivity and potential bioactivity.

Structural Features

The molecular structure of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole can be described as follows:

  • Core Structure: A pyrazole ring.

  • Substituents:

    • A bromine atom at the ortho position of the phenyl ring.

    • A chlorine atom at the para position of the phenyl ring.

    • A difluoromethyl group attached to the pyrazole nitrogen.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting with halogenated benzene derivatives and hydrazine derivatives to form the pyrazole ring. Common synthetic methods include:

  • Cyclization Reactions: Using hydrazines and α,β-unsaturated carbonyl compounds.

  • Halogenation: Introducing bromine and chlorine atoms via electrophilic substitution.

  • Introduction of Difluoromethyl Group: Achieved through nucleophilic substitution or radical reactions.

Applications and Potential Uses

Pyrazole derivatives, including this compound, are widely studied due to their diverse biological activities:

  • Pharmacological Potential:

    • Pyrazoles are known for anti-inflammatory, anticancer, antimicrobial, and antioxidant properties .

    • Halogenated derivatives often exhibit enhanced bioactivity due to increased lipophilicity and membrane permeability.

  • Agricultural Applications:

    • Pyrazole-based compounds are used in agrochemicals as fungicides, herbicides, or insecticides due to their interaction with biological targets in pests.

Table 2: Biological Activities of Related Pyrazoles

ActivityMechanismExample Compounds
AntimicrobialInhibition of bacterial enzymesHalogen-substituted pyrazoles
AntioxidantRadical scavenging via electron donationDifluoromethyl derivatives

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR can confirm the presence of difluoromethyl and aromatic protons.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation (~295.51 g/mol).

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as C-F (difluoromethyl) and C-Br vibrations.

Table 3: Spectroscopic Data (Hypothetical)

TechniqueObserved Peaks
1^1H NMRδ ~7.0–8.0 ppm (aromatic protons)
IR Spectroscopy~1200 cm1^{-1} (C-F stretching)
MSm/z = ~296 (M+ peak for molecular ion)

Future Research Directions

Further investigation into this compound could focus on:

  • Pharmacological Studies:

    • Testing for anticancer or antimicrobial efficacy.

  • Molecular Docking:

    • Studying interactions with biological targets to predict activity.

  • Derivatization:

    • Modifying substituents to enhance potency or selectivity.

This article provides a comprehensive overview of the compound "4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole," emphasizing its structural features, synthesis, potential applications, and characterization techniques based on available data on related pyrazoles. Further experimental studies would elucidate its full potential in pharmaceutical or agricultural fields.

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